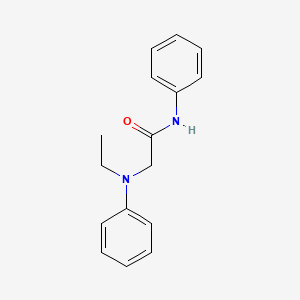![molecular formula C21H17ClN2O3 B5120104 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. CB-30865 belongs to the family of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide inhibits the activity of PARP and tankyrase enzymes by binding to their catalytic domains. PARP and tankyrase are involved in DNA repair and cell proliferation, respectively. Inhibition of these enzymes leads to DNA damage and cell death in cancer cells. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to induce DNA damage and cell death in cancer cells. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB pathway. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have low toxicity in normal cells, making it a potential therapeutic candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to have high potency and selectivity towards its target enzymes. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has also been shown to have low toxicity in normal cells, making it a potential therapeutic candidate for cancer treatment. However, 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has poor solubility in water, which can limit its use in in vivo studies.
Direcciones Futuras
For 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide research include optimizing its pharmacokinetic properties, developing more efficient synthesis methods, and exploring its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammation.
Métodos De Síntesis
The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to yield 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide. The synthesis of 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of enzymes such as poly (ADP-ribose) polymerase (PARP) and tankyrase, which are involved in DNA repair and cell proliferation. Inhibition of these enzymes has been shown to have therapeutic benefits in cancer treatment.
Propiedades
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-11-9-16(10-12-17)23-21(26)18-7-2-3-8-19(18)24-20(25)14-5-4-6-15(22)13-14/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSIJBHCBRHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-chlorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)

![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)

![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5120122.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5120127.png)